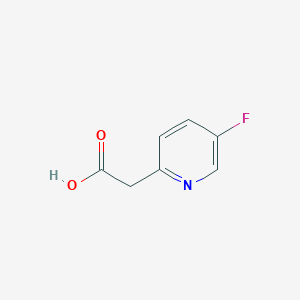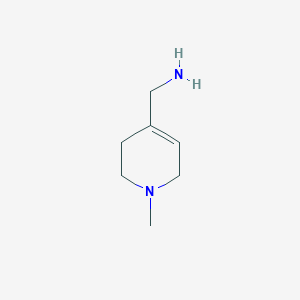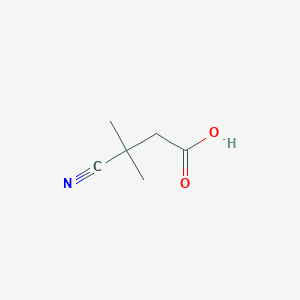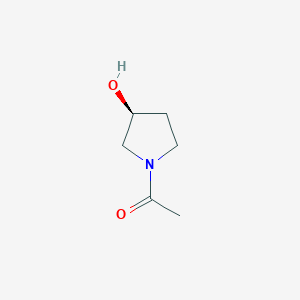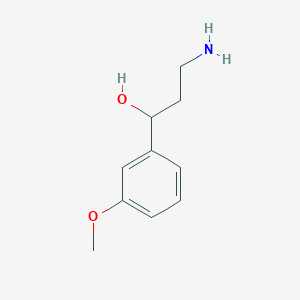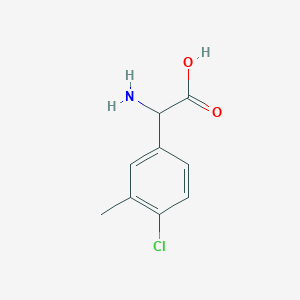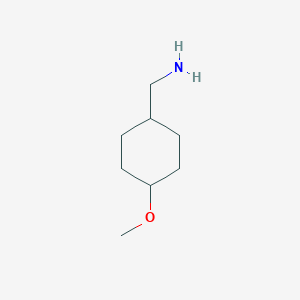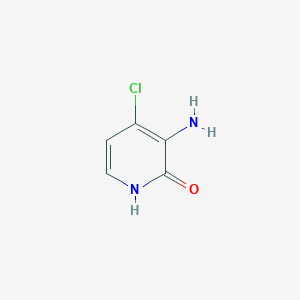
N-(but-3-yn-1-yl)methanesulfonamide
Descripción general
Descripción
“N-(but-3-yn-1-yl)methanesulfonamide” is a chemical compound with the CAS Number: 1207840-15-0 . It has a molecular weight of 147.2 and is typically stored at 4 degrees Celsius . It is a powder in its physical form .
Synthesis Analysis
The synthesis of “this compound” involves two stages . In the first stage, tert-butyl (methylsulfonyl)carbamate and 3-Butyn-1-ol are reacted with triphenylphosphine and diethylazodicarboxylate in tetrahydrofuran at 20 degrees Celsius for 8 hours . In the second stage, the product is treated with trifluoroacetic acid in dichloromethane at a temperature between 0 and 20 degrees Celsius .Molecular Structure Analysis
The IUPAC name for “this compound” is N-(3-butynyl)methanesulfonamide . The InChI code for this compound is 1S/C5H9NO2S/c1-3-4-5-6-9(2,7)8/h1,6H,4-5H2,2H3 .Physical And Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 147.2 . The compound is typically stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Methane Sensing Enhancement A study by Yu et al. (2008) explores a polyaniline (PAn) and ionic liquid butylmethylimidazolium camphorsulfonate (BMICS) composite as a material for methane sensing. This composite significantly increased the sensitivity for methane detection using quartz crystal microbalance (QCM) transducers. Spectroscopic results showed that the anion of BMICS could form hydrogen bonds with nitrogen sites of protic acid doped PAn, enhancing the composite's sensitivity to methane by facilitating methane absorption in a relatively ordered manner within the PAn/BMICS composite (Lei Yu, Xiaoxia Jin, Xiangqun Zeng, 2008).
Chemoselective N-Acylation Reagents Research by Kondo et al. (2000) developed a variety of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide. These compounds were found to serve as N-acylation reagents exhibiting sufficiently good chemoselectivity. This work contributes to the field of synthetic chemistry by providing chemoselective agents for N-acylation, a fundamental reaction in organic synthesis (K. Kondo, Erika Sekimoto, J. Nakao, Y. Murakami, 2000).
Superacidic Systems Investigations Leitz et al. (2017) investigated the preparation of protonated methanesulfonamide using superacidic systems. Through vibrational spectroscopic characterization and quantum chemical calculations, they observed a notable long nitrogen-sulfur bond length, contributing to the understanding of methanesulfonamide's behavior in superacidic environments. This research adds to the knowledge of how methanesulfonamides interact under extreme conditions (Dominik Leitz, Mathias Hopfinger, Karin Stierstorfer, Y. Morgenstern, J. Axhausen, Andreas J. Kornath, 2017).
Safety and Hazards
The safety information for “N-(but-3-yn-1-yl)methanesulfonamide” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Análisis Bioquímico
Biochemical Properties
N-(but-3-yn-1-yl)methanesulfonamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction . The nature of these interactions often involves binding to the active site of the enzyme, thereby altering its activity. For instance, this compound may inhibit enzymes involved in metabolic pathways, leading to changes in the flux of metabolites .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in cell cycle regulation, leading to alterations in cell proliferation and apoptosis. Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes to the overall metabolic profile of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity . This binding can result in conformational changes in the enzyme, affecting its function. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of metabolic enzymes and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects while still exerting its biochemical influence . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage level is required to elicit a significant biochemical response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound may inhibit or activate enzymes within these pathways, leading to changes in metabolite levels and overall metabolic activity . For example, this compound may inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The distribution of this compound can influence its activity and function, as its concentration in different cellular regions may determine its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . The localization of the compound within the cell can also affect its interactions with other biomolecules and its overall biochemical impact .
Propiedades
IUPAC Name |
N-but-3-ynylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-3-4-5-6-9(2,7)8/h1,6H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRTUFCLGMVMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
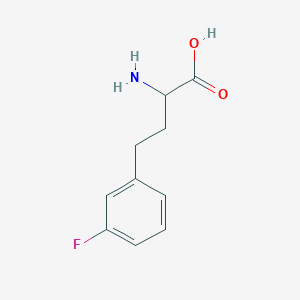

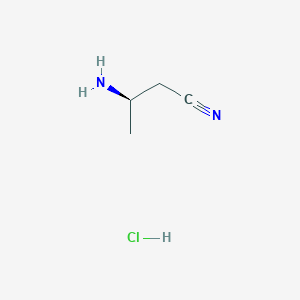
![2-[4-(Chloromethyl)phenyl]acetaldehyde](/img/structure/B1526213.png)

